molecular formula C12H10N2O4S B12859890 Methyl 3-amino-4-(3-nitrophenyl)thiophene-2-carboxylate

Methyl 3-amino-4-(3-nitrophenyl)thiophene-2-carboxylate

Cat. No.: B12859890
M. Wt: 278.29 g/mol
InChI Key: RUWJAOCABCPNLN-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(3-nitrophenyl)thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing sulfur, and they are known for their diverse applications in medicinal chemistry, material science, and organic synthesis . This specific compound is characterized by the presence of an amino group, a nitrophenyl group, and a carboxylate ester, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-(3-nitrophenyl)thiophene-2-carboxylate typically involves the condensation of 3-nitrobenzaldehyde with thiophene derivatives under specific conditions. One common method includes the use of a catalyst such as copper(I) chloride to facilitate the reaction between 3-amino thiophene and methyl chloroformate . The reaction conditions, including temperature and time, are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are used to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-4-(3-nitrophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carboxylate ester can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used as reducing agents.

    Substitution: Ammonia or primary amines can be used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of amides or other substituted products.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(3-nitrophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and nitrophenyl groups allow the compound to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: Methyl 3-amino-4-(3-nitrophenyl)thiophene-2-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various chemical reactions and applications in different fields.

Properties

Molecular Formula

C12H10N2O4S

Molecular Weight

278.29 g/mol

IUPAC Name

methyl 3-amino-4-(3-nitrophenyl)thiophene-2-carboxylate

InChI

InChI=1S/C12H10N2O4S/c1-18-12(15)11-10(13)9(6-19-11)7-3-2-4-8(5-7)14(16)17/h2-6H,13H2,1H3

InChI Key

RUWJAOCABCPNLN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CS1)C2=CC(=CC=C2)[N+](=O)[O-])N

Origin of Product

United States

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